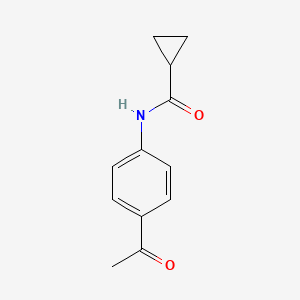

N-(4-acetylphenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.2412. It is used in proteomics research2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.Molecular Structure Analysis

The InChI code for N-(4-acetylphenyl)cyclopropanecarboxamide is 1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15)1. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.Physical And Chemical Properties Analysis

N-(4-acetylphenyl)cyclopropanecarboxamide has a molecular weight of 203.2412. The purity of the compound is reported to be 95%1.Aplicaciones Científicas De Investigación

Acetylated Compounds and Their Applications

N-acetylcysteine (NAC) in Clinical Settings

N-acetylcysteine (NAC), an acetylated amino acid, demonstrates a wide range of clinical applications due to its antioxidant properties. It plays a crucial role in replenishing intracellular glutathione levels, serving as a mucolytic agent, and offering protective effects in conditions like acetaminophen overdose and cystic fibrosis. NAC's versatility extends to psychiatric applications, where it shows promise in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotrophic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Advanced Organic Synthesis Techniques

Research in synthetic organic chemistry highlights the development of novel acylation reagents and methodologies. For example, studies focused on N-Ar axis chemistry have led to new approaches for N-acylation, demonstrating the critical role of acyl groups in mediating chemical selectivity and reactivity. These advancements offer potential pathways for the synthesis and modification of compounds like N-(4-acetylphenyl)cyclopropanecarboxamide, providing insights into their utility in creating more complex molecules (Kondo & Murakami, 2001).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.

Direcciones Futuras

I’m sorry, but I couldn’t find specific information on the future directions of N-(4-acetylphenyl)cyclopropanecarboxamide from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed and comprehensive information.

Propiedades

IUPAC Name |

N-(4-acetylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMGDXLBDAVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)